
Omeprazole (sodium)
Overview
Description
Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .
Synthesis Analysis
Omeprazole salts were synthesized by applying a procedure involving the reaction of Omeprazole with a water solution of NaOH . The proposed mechanism of asymmetric sulfoxidations catalyzed by Soybean Pod Peroxidase (SPP) involves three concomitant mechanisms .Molecular Structure Analysis
Omeprazole has a molecular formula of C17H19N3O3S . Its structure includes a benzimidazole core, which is substituted with a methoxy group and a sulfinyl-linked methoxy-pyridine .Chemical Reactions Analysis
Omeprazole undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions . The preparation of the salt of the active substance in the case of omeprazole makes it possible to affect the stability, solubility, and bioavailability .Physical And Chemical Properties Analysis
Omeprazole sodium has a molecular weight of 367.4 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Gastrointestinal Therapeutics
Omeprazole Sodium: is widely recognized as a potent proton-pump inhibitor (PPI) . It is used to treat conditions like gastroesophageal reflux disease (GERD) , peptic ulcers , and Zollinger-Ellison syndrome . Its mechanism involves the inhibition of the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells, reducing gastric acid secretion .
Pharmacokinetic Studies
Research into the pharmacokinetics of Omeprazole Sodium has provided insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for determining appropriate dosing regimens, especially in populations with specific needs, such as the pediatric population where formulation and administration pose challenges .
Solid Dosage Form Development
Omeprazole Sodium is formulated in various solid dosage forms, such as tablets and capsules. Scientific studies focus on the design, development, and release kinetics of these forms. Researchers analyze the resilience of these formulations in different pH environments and their disintegration rates, comparing them with well-known brands like Losec® .
Analytical Chemistry Techniques
In analytical chemistry, Omeprazole Sodium is used as a model compound to develop and refine techniques like thermal analysis . Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the release kinetics of the drug from dosage forms .
Pediatric Medicine Formulations
Formulating Omeprazole for the pediatric population requires careful consideration of the drug’s physicochemical, pharmacokinetic, and pharmacological aspects. Research in this area aims to address the challenges of gastro-resistance and stability in formulations tailored for children .
Mechanism of Action
Target of Action
Omeprazole Sodium, also known as Esomeprazole Sodium or Omeprazole (sodium), primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cell . This enzyme system plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Omeprazole Sodium is a proton pump inhibitor (PPI) . It works by binding to the H+/K+ ATPase enzyme system and inhibiting its function . This inhibition blocks the final step of gastric acid secretion, thereby reducing the amount of acid produced in the stomach . The drug’s effectiveness is similar to that of other PPIs .
Biochemical Pathways
The primary biochemical pathway affected by Omeprazole Sodium is the gastric acid secretion pathway . By inhibiting the proton pump, Omeprazole Sodium prevents the exchange of potassium ions from the lumen with hydronium from the cells . This action disrupts the oversecretion of gastric acid, which is characteristic of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Pharmacokinetics
Omeprazole Sodium exhibits a bioavailability of 35–76% . It is primarily metabolized in the liver by the enzymes CYP2C19 and CYP3A4 . The drug’s elimination half-life is approximately 1–1.2 hours, and it is excreted 80% in urine and 20% in bile via feces .
Result of Action
The drug’s action results in the inhibition of acid secretion in the stomach, which ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .
Action Environment
The action, efficacy, and stability of Omeprazole Sodium can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and anti-gastric acid secretion can vary among individuals with different CYP2C19 phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs)
Safety and Hazards
Future Directions
Omeprazole should be taken only as directed by a doctor . It is crucial to avoid inhalation and contact with skin, eyes, and clothing . If syndrome of inappropriate antidiuretic hormone secretion due to a proton pump inhibitor is diagnosed, preferably no other medication from the same class is prescribed .
properties
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Omeprazole (sodium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




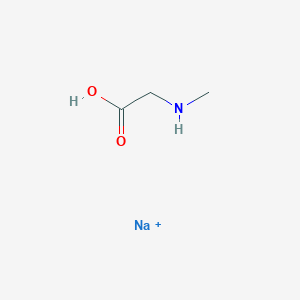
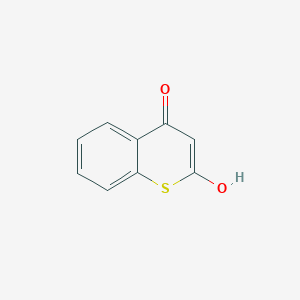

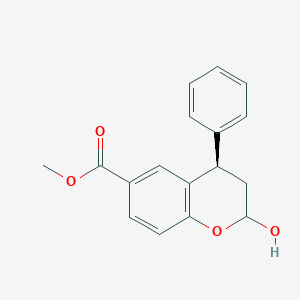

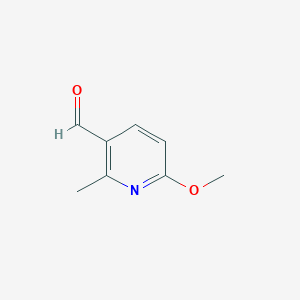

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
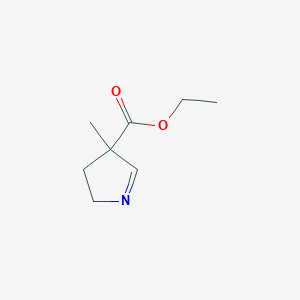
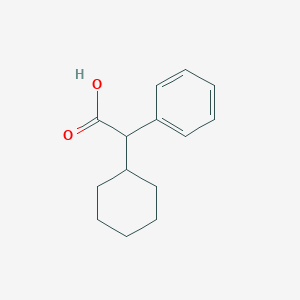

![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)